4-(p-Tolyl)but-2-enoic acid
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Overview
Description
4-(p-Tolyl)but-2-enoic acid is an organic compound characterized by the presence of a tolyl group attached to a butenoic acid backbone. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Tolyl)but-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is used as a catalyst, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize production costs. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(p-Tolyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the butenoic acid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products: The major products formed from these reactions include various substituted tolylbutenoic acids, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(p-Tolyl)but-2-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(p-Tolyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. For example, its derivatives can act as enzyme inhibitors or receptor agonists/antagonists, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Crotonic Acid: Similar in structure but lacks the tolyl group, making it less versatile in certain chemical reactions.
Cinnamic Acid: Contains a phenyl group instead of a tolyl group, leading to different reactivity and applications.
Acrylic Acid: A simpler structure with a single double bond, used primarily in polymer production.
Uniqueness: 4-(p-Tolyl)but-2-enoic acid is unique due to the presence of the tolyl group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C11H12O2 |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
(E)-4-(4-methylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h2,4-8H,3H2,1H3,(H,12,13)/b4-2+ |
InChI Key |
IFRQTEJKEIJLJV-DUXPYHPUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C/C=C/C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CC=CC(=O)O |
Origin of Product |
United States |
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